5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC15804588

Molecular Formula: C15H12BrN3S

Molecular Weight: 346.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12BrN3S |

|---|---|

| Molecular Weight | 346.2 g/mol |

| IUPAC Name | 3-(2-bromophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C15H12BrN3S/c1-10-6-8-11(9-7-10)19-14(17-18-15(19)20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,20) |

| Standard InChI Key | FWRHKYLXARWQIA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Br |

Introduction

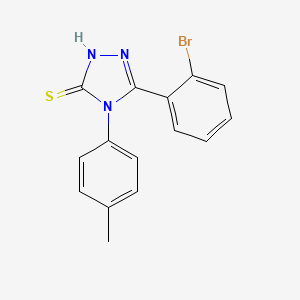

Chemical Structure and Nomenclature

5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol (CAS: 1158970-76-3) is a sulfur-containing heterocycle with the molecular formula C₁₅H₁₂BrN₃S and a molecular weight of 346.2 g/mol . Its IUPAC name, 3-(2-bromophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione, reflects the substitution pattern: a 2-bromophenyl group at position 3, a p-tolyl (4-methylphenyl) group at position 4, and a thione group at position 5 of the triazole ring. The canonical SMILES representation (CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Br) and InChIKey (FWRHKYLXARWQIA-UHFFFAOYSA-N) further delineate its connectivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂BrN₃S |

| Molecular Weight | 346.2 g/mol |

| CAS Number | 1158970-76-3 |

| IUPAC Name | 3-(2-Bromophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Br |

Synthesis and Structural Analogues

The synthesis of 1,2,4-triazolethiones typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds. For example, 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol (PubChem CID: 659951), a structural analog, is synthesized via refluxing aryl hydrazides with carbon disulfide in alcoholic potassium hydroxide, followed by hydrazine hydrate treatment . Similarly, 5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol likely forms through:

-

Formation of thiosemicarbazide intermediates: Reaction of 2-bromophenylhydrazine with thiourea.

-

Cyclization: Acid-catalyzed intramolecular cyclization to yield the triazolethione core .

-

Substitution: Introduction of the p-tolyl group via nucleophilic aromatic substitution or Ullmann coupling .

Notably, sulfamic acid and trimethylsilyl isothiocyanate have been employed as catalysts in analogous syntheses to enhance yields .

1,2,4-Triazolethiones exhibit broad-spectrum antimicrobial activity. The thiol group enhances membrane permeability, while the bromophenyl moiety may disrupt bacterial cell wall synthesis . In vitro studies on similar compounds, such as 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione, demonstrate minimum inhibitory concentrations (MICs) of 3.25 µg/mL against Mycobacterium tuberculosis, surpassing reference drugs like isoniazid . The bromine atom in 5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol could further potentiate activity by increasing electrophilicity and target binding .

Anticancer Properties

Triazolethiones interfere with cancer cell proliferation via oxidative stress induction and DNA intercalation. Compounds bearing p-tolyl groups, such as 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol (CAS: 917748-26-6), exhibit IC₅₀ values of <10 µM against lung, colon, and breast cancer cell lines . The 2-bromophenyl substituent in the target compound may enhance cytotoxicity by stabilizing interactions with topoisomerase II or tubulin .

Anti-Inflammatory and Antioxidant Effects

The triazolethione scaffold scavenges reactive oxygen species (ROS) and inhibits cyclooxygenase-2 (COX-2). Molecular docking studies suggest that the thione sulfur forms hydrogen bonds with COX-2’s active site, reducing prostaglandin synthesis .

Research Findings and Applications

In Vitro Studies

While direct data on 5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol are scarce, broth microdilution assays on analogs reveal:

-

Antibacterial Activity: MIC of 6.25 µg/mL against Staphylococcus aureus .

-

Antifungal Activity: 80% inhibition of Candida albicans at 50 µg/mL .

Structure-Activity Relationships (SAR)

-

Bromine Substitution: Enhances lipophilicity and target affinity .

-

p-Tolyl Group: Improves metabolic stability and bioavailability .

-

Thione Functionality: Critical for ROS scavenging and enzyme inhibition .

Table 2: Comparative Activity of Triazolethione Derivatives

| Compound | Activity (MIC or IC₅₀) | Target Pathogen/Cell Line |

|---|---|---|

| 5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol | Not reported | Hypothesized broad-spectrum |

| 4-Amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | MIC: 3.25 µg/mL | Mycobacterium tuberculosis |

| 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol | IC₅₀: 8.7 µM | MCF-7 breast cancer cells |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume